

Ofurace: A Technical Guide to its Chemical Identity, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: Ofurace

Cat. No.: B1677186

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Introduction

Ofurace is a systemic fungicide belonging to the phenylamide class of agrochemicals. It is recognized for its targeted activity against Oomycete pathogens, a group of destructive plant pathogens responsible for diseases such as late blight and downy mildew. The mode of action of **Ofurace** and other phenylamides involves the specific inhibition of ribosomal RNA (rRNA) synthesis in these organisms by targeting RNA polymerase I.^{[1][2]} This technical guide provides a comprehensive overview of **Ofurace**, including its chemical identifiers, a representative synthesis protocol, available data on its biological activity, and visualizations of its mechanism of action and a typical experimental workflow.

Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for research and regulatory purposes. The following table summarizes the key chemical identifiers for **Ofurace**.

Identifier Type	Value	Reference
CAS Number	58810-48-3	--INVALID-LINK--
IUPAC Name	2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide	--INVALID-LINK--
Molecular Formula	C14H16ClNO3	--INVALID-LINK--
Molecular Weight	281.73 g/mol	--INVALID-LINK--
SMILES	<chem>CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl</chem>	--INVALID-LINK--
InChI	InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3	--INVALID-LINK--
InChIKey	OWDLFBLNMPCXSD-UHFFFAOYSA-N	--INVALID-LINK--
Synonyms	Milfuram, RE 20615, Patafol, Ortho 20615	--INVALID-LINK--

Experimental Protocols

Representative Synthesis of a Phenylamide Fungicide

While a detailed, publicly available, step-by-step synthesis protocol for **Ofurace** is limited, the general synthetic route for phenylamides is well-established. The following is a representative protocol for the synthesis of a related N-(alkoxy)diphenyl ether carboxamide derivative, which illustrates the key chemical transformations involved in the synthesis of this class of compounds.

General Synthesis of N-(alkoxy)-Diphenyl Ether Carboxamide Derivatives[3]

- Synthesis of the Diphenyl Ether Intermediate:

- To a solution of 4-fluorobenzonitrile (10 mmol) and hydroquinone (15 mmol) in dimethylformamide (DMF, 20 mL), add potassium carbonate (20 mmol).
- Heat the reaction mixture to approximately 110°C and stir for 30 minutes.
- Continue the reaction for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, add water (80 mL) to the reaction mixture and extract with ethyl acetate (3 x volume).
- Wash the combined organic phases with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the solid diphenyl ether intermediate.
- Hydrolysis of the Nitrile:
 - Dissolve the diphenyl ether intermediate in a 1:1 mixture of tetrahydrofuran (THF) and water.
 - Add sodium hydroxide (NaOH) and reflux the mixture.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Acidify the reaction mixture and extract the carboxylic acid product.
- Amide Coupling:
 - To a solution of the resulting carboxylic acid, add the desired amino derivative, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and triethylamine (Et₃N).
 - Stir the reaction mixture at room temperature until completion.
 - Purify the crude product by silica gel column chromatography to obtain the final N-(alkoxy)diphenyl ether carboxamide compound.

Biological Activity and Data Presentation

Ofurace exhibits its fungicidal activity through the inhibition of RNA polymerase I in Oomycetes, thereby disrupting ribosomal RNA synthesis.[1][2] While specific quantitative efficacy data for **Ofurace** against a range of pathogens is not readily available in the public domain, the following table presents representative EC50 (Effective Concentration to inhibit 50% of growth) values for other oomycete-targeted fungicides against *Phytophthora infestans*, the causal agent of late blight. This data provides a comparative context for the potency of fungicides targeting this class of pathogens.

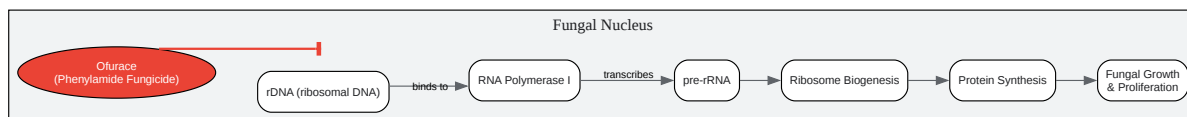
Table of Representative Fungicide Efficacy against *Phytophthora infestans*[4][5][6]

Fungicide	FRAC Group	Target Site	Representative EC50 (µg/mL) for <i>P. infestans</i>
Mefenoxam	4	RNA polymerase I	<0.01 (sensitive isolates)
Mandipropamid	40	Cellulose synthase	0.02 - 2.98
Azoxystrobin	11	Quinone outside inhibition (respiration)	Varies with resistance
Cymoxanil	27	Multi-site contact activity	Varies with resistance
Fluopicolide	43	Delocalization of spectrin-like proteins	Varies with resistance

Mandatory Visualizations

Signaling Pathway of RNA Polymerase I Inhibition

The following diagram illustrates the general mechanism of RNA polymerase I (Pol I) transcription in fungi and the point of inhibition by phenylamide fungicides like **Ofurace**. In the nucleus, Pol I transcribes ribosomal DNA (rDNA) into a precursor ribosomal RNA (pre-rRNA), which is essential for ribosome biogenesis. Phenylamides interfere with the function of Pol I, halting the synthesis of rRNA and ultimately leading to cell death.

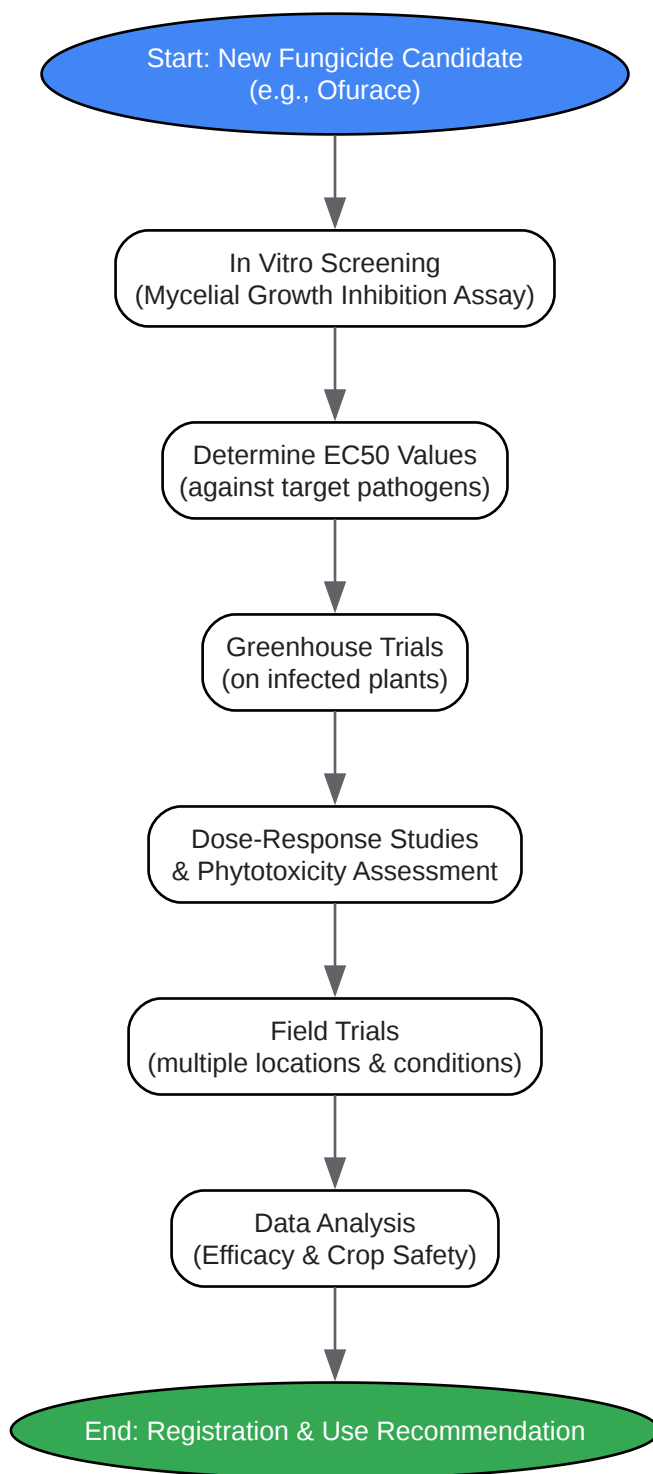


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Caption: RNA Polymerase I transcription pathway and inhibition by **Ofurace**.

Experimental Workflow for Fungicide Efficacy Testing

The evaluation of a fungicide's efficacy typically follows a structured workflow, from initial in vitro screening to field trials. The following diagram outlines a general experimental workflow for testing the efficacy of a fungicide like **Ofurace**.



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Caption: General experimental workflow for fungicide efficacy evaluation.

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